molecular formula C17H19FN2O3S B4747601 N-{4-[(butylamino)sulfonyl]phenyl}-3-fluorobenzamide

N-{4-[(butylamino)sulfonyl]phenyl}-3-fluorobenzamide

カタログ番号 B4747601
分子量: 350.4 g/mol
InChIキー: XQKATKMNABLOCS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(butylamino)sulfonyl]phenyl}-3-fluorobenzamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been developed for the treatment of cancer. It was first synthesized in 1999 by Bayer AG and has since undergone extensive research for its potential therapeutic applications.

作用機序

BAY 43-9006 works by inhibiting the activity of several protein kinases, including RAF kinase and VEGFR kinase. By blocking these kinases, BAY 43-9006 prevents the activation of downstream signaling pathways that are involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It inhibits cell proliferation and induces apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the process by which tumors develop new blood vessels to supply nutrients and oxygen.

実験室実験の利点と制限

One advantage of BAY 43-9006 in lab experiments is its specificity for certain signaling pathways, which allows researchers to study the effects of inhibiting these pathways in cancer cells. However, one limitation is that BAY 43-9006 may not be effective in all types of cancer, and its efficacy may vary depending on the specific genetic mutations present in the cancer cells.

将来の方向性

There are several future directions for research on BAY 43-9006. One area of interest is the development of combination therapies that involve BAY 43-9006 and other targeted therapies or immunotherapies. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to BAY 43-9006 treatment. Additionally, there is ongoing research on the development of new small molecule inhibitors that target similar signaling pathways as BAY 43-9006.

科学的研究の応用

BAY 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit several signaling pathways that are involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway and the VEGFR/PDGFR pathway.

特性

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-2-3-11-19-24(22,23)16-9-7-15(8-10-16)20-17(21)13-5-4-6-14(18)12-13/h4-10,12,19H,2-3,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKATKMNABLOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(butylsulfamoyl)phenyl]-3-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(butylamino)sulfonyl]phenyl}-3-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(butylamino)sulfonyl]phenyl}-3-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(butylamino)sulfonyl]phenyl}-3-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(butylamino)sulfonyl]phenyl}-3-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(butylamino)sulfonyl]phenyl}-3-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(butylamino)sulfonyl]phenyl}-3-fluorobenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。